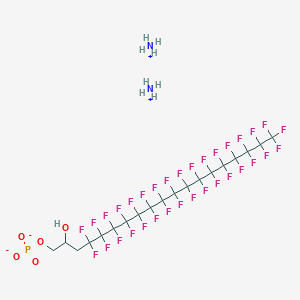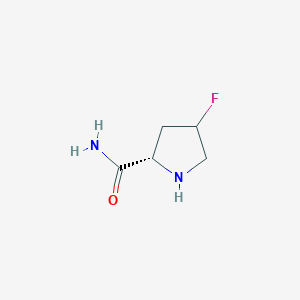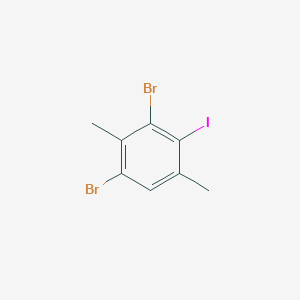
2,4-Dibromo-3,6-dimethyliodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-3,6-dimethyliodobenzene is an organohalogen compound with the molecular formula C8H7Br2I. It is characterized by the presence of two bromine atoms, one iodine atom, and two methyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,6-dimethyliodobenzene typically involves the bromination and iodination of a suitable precursor. One common method is the bromination of 3,6-dimethylphenol followed by iodination. The reaction conditions often involve the use of bromine (Br2) and iodine (I2) in the presence of a catalyst or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2,4-Dibromo-3,6-dimethyliodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the halogen atoms .
科学研究应用
2,4-Dibromo-3,6-dimethyliodobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dibromo-3,6-dimethyliodobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of multiple halogen atoms makes it a versatile reagent in organic synthesis, allowing for the formation of diverse chemical structures .
相似化合物的比较
Similar Compounds
- 2,4-Dibromo-3,6-dimethylaniline
- 1,4-Dibromo-3,6-diiodo-2,5-dimethylbenzene
- 2,4-Dibromo-3,6-dimethylphenol
Uniqueness
2,4-Dibromo-3,6-dimethyliodobenzene is unique due to the presence of both bromine and iodine atoms on the same benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination of halogens allows for specific and selective reactions that are not possible with other compounds .
属性
分子式 |
C8H7Br2I |
|---|---|
分子量 |
389.85 g/mol |
IUPAC 名称 |
1,3-dibromo-4-iodo-2,5-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2I/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,1-2H3 |
InChI 键 |
ZQCBESBZVYLPME-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1I)Br)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


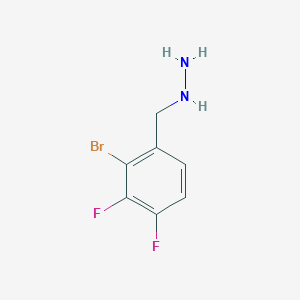
![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)
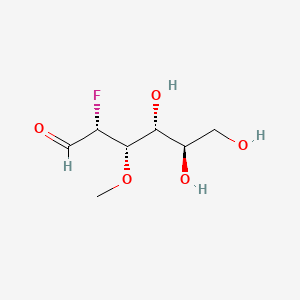
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12840941.png)
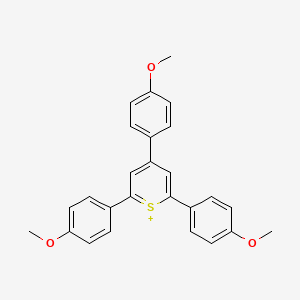
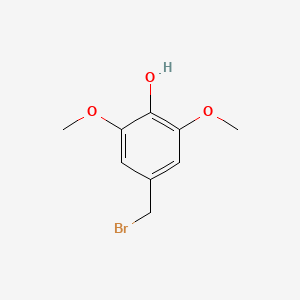
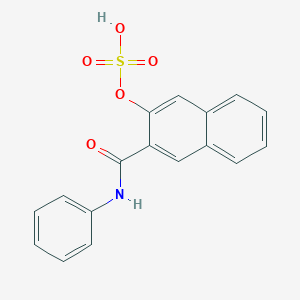
![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)
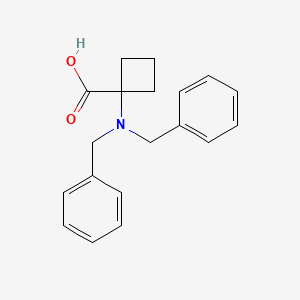
![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
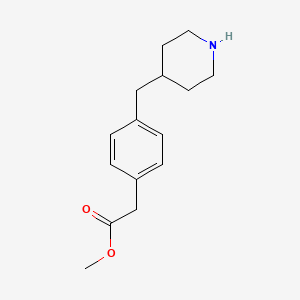
![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)
